molecular formula C11H14Cl3N B2398514 3,4-dichloro-N-cyclopentylaniline hydrochloride CAS No. 2059975-62-9

3,4-dichloro-N-cyclopentylaniline hydrochloride

Cat. No.: B2398514
CAS No.: 2059975-62-9
M. Wt: 266.59
InChI Key: QRPSCMFWZKJPLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-dichloro-N-cyclopentylaniline hydrochloride is a chemical compound used in scientific research. It is a white crystalline powder that is soluble in water and is commonly used as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of 3,4-dichloro-N-cyclopentylaniline hydrochloride is not well understood. However, it is believed to act as a nucleophile in organic reactions, specifically in the formation of cyclopentane derivatives.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of this compound. However, it is known to be toxic and can cause skin and eye irritation upon contact.

Advantages and Limitations for Lab Experiments

The advantages of using 3,4-dichloro-N-cyclopentylaniline hydrochloride in lab experiments include its high purity and availability. However, its toxicity and potential for skin and eye irritation make it necessary to handle with care.

Future Directions

For research on 3,4-dichloro-N-cyclopentylaniline hydrochloride include further investigation into its mechanism of action and potential applications in organic synthesis. Additionally, research on its toxicity and potential health effects is needed to ensure safe handling in lab settings.

Synthesis Methods

The synthesis of 3,4-dichloro-N-cyclopentylaniline hydrochloride involves the reaction of 3,4-dichloroaniline with cyclopentanone in the presence of hydrochloric acid. The resulting product is then purified through recrystallization.

Scientific Research Applications

3,4-dichloro-N-cyclopentylaniline hydrochloride has various applications in scientific research. It is commonly used as a reagent in organic synthesis, specifically in the synthesis of cyclopentane derivatives. It is also used as a starting material for the synthesis of other compounds such as 3,4-dichloro-N-cyclohexylaniline and 3,4-dichloro-N-cycloheptylaniline.

Properties

IUPAC Name

3,4-dichloro-N-cyclopentylaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13Cl2N.ClH/c12-10-6-5-9(7-11(10)13)14-8-3-1-2-4-8;/h5-8,14H,1-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRPSCMFWZKJPLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC2=CC(=C(C=C2)Cl)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14Cl3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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